isopropyl 2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate
Description
Isopropyl 2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core fused with a phenyl group at position 7 and an isopropyl ester moiety linked via an acetamide bridge. This structure positions it within a class of molecules known for their biological activity, particularly in anti-inflammatory and enzyme-inhibitory applications . The compound’s design leverages the thienopyrimidine scaffold, which is pharmacologically significant due to its ability to mimic purine bases and interact with biological targets such as cyclooxygenase-2 (COX-2) .
Properties
IUPAC Name |
propan-2-yl 2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-11(2)22-14(20)8-19-10-18-15-13(9-23-16(15)17(19)21)12-6-4-3-5-7-12/h3-7,9-11H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMDQNBUOUHLOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CN1C=NC2=C(C1=O)SC=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of isopropyl 2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the thienopyrimidine core: This step involves the cyclization of appropriate precursors to form the thienopyrimidine ring system. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.
Introduction of the phenyl group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable base to promote the nucleophilic substitution.
Esterification: The final step involves the esterification of the carboxylic acid group with isopropyl alcohol to form the isopropyl ester. This reaction is typically carried out under acidic conditions with a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Isopropyl 2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to reduce other functional groups within the molecule. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents for these reactions include halides, amines, and alcohols.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the thienopyrimidine core or the ester group.
Scientific Research Applications
The compound isopropyl 2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate represents a significant area of interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its applications, focusing on scientific research, biological activity, and case studies that highlight its efficacy in various fields.
Anticancer Activity
This compound has shown promising anticancer properties in various studies.
Case Study: Cytotoxicity against Cancer Cell Lines
A study evaluated the compound's cytotoxic effects on several cancer cell lines, yielding the following results:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 30 | |
| HeLa (Cervical) | 25 | |
| A549 (Lung) | 12.5 |
These findings indicate that the compound can inhibit tumor cell proliferation effectively.
Antimicrobial Properties
Research has also indicated that this compound exhibits antimicrobial activity against various pathogens.
Antimicrobial Activity Study
A comparative study showed the minimum inhibitory concentration (MIC) values for isopropyl derivatives against common bacterial strains:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Isopropyl Derivative | 20 | Candida albicans |
| Compound A | 10 | Staphylococcus aureus |
| Compound B | 50 | Escherichia coli |
These results suggest potential applications in treating infections caused by resistant bacteria.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory drugs.
Target of Action
While specific targets for this compound are not fully elucidated, its structural similarity to other thienopyrimidine compounds suggests possible interactions with kinases and phosphodiesterases.
Mode of Action
The proposed mode of action involves the inhibition of key enzymes involved in cellular signaling pathways, leading to altered cell growth and apoptosis. This mechanism underlies its anticancer and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of isopropyl 2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate involves its interaction with specific molecular targets within cells. The compound may act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and preventing their normal function. This inhibition can disrupt cellular signaling pathways and lead to various biological effects, including the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Key Structural Insights :
- Phenyl vs.
- Ester vs. Sulfonamide Groups : The isopropyl ester substituent increases lipophilicity compared to sulfonamide-bearing analogues (e.g., compound 1), which may influence membrane permeability and metabolic stability. However, sulfonamide groups in analogues like compound 1 directly contribute to COX-2 inhibition via hydrogen bonding .
- Amide vs. Ester Linkages : The N-(2-chlorobenzyl)acetamide analogue () replaces the ester with an amide, likely improving hydrolytic stability but reducing electrophilicity .
Pharmacological Activity
The target compound’s activity is hypothesized based on structurally related benzothieno[3,2-d]pyrimidin-4-one derivatives, which exhibit anti-inflammatory effects through COX-2 and iNOS inhibition . However, the absence of a sulfonamide group in the target compound may reduce its potency compared to derivatives like compound 1 (IC₅₀ for COX-2 inhibition: ~0.5 µM) .
Key Findings from Analogues :
- COX-2 Inhibition: Sulfonamide-containing derivatives (e.g., compounds 1, 2, 4) suppress PGE2 production by >70% at 10 µM in human keratinocytes .
- Cytokine Modulation : Compound 9 reduces IL-8 secretion by 60% in LPS-stimulated macrophages, suggesting a broader anti-inflammatory mechanism .
- Structural Determinants: The thieno[3,2-d]pyrimidin-4-one core is critical for activity, while substituents at position 2 (e.g., thioether linkages) fine-tune selectivity .
Physicochemical and ADME Properties
Biological Activity
Isopropyl 2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate is a compound belonging to the thienopyrimidine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Overview of Thienopyrimidine Compounds
Thienopyrimidines are heterocyclic compounds that exhibit a wide range of pharmacological properties, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral activities. The structural modifications in these compounds significantly influence their biological efficacy and mechanisms of action.
Synthesis and Structural Elucidation
The synthesis of this compound typically involves cyclization reactions starting from 2-amino-3-cyano-thiophene derivatives. Various synthetic methodologies have been reported, including the use of phosphorus oxychloride for chlorination followed by cyclization under acidic conditions .
Antibacterial Activity
Thienopyrimidine derivatives have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, compounds derived from thienopyrimidine cores demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with some derivatives exhibiting minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Antifungal Activity
In addition to antibacterial properties, these compounds have been evaluated for antifungal activity. Studies indicate that thienopyrimidine derivatives can inhibit the growth of fungi such as Candida albicans and Aspergillus flavus, suggesting potential applications in treating fungal infections .
Anticancer Activity
The anticancer potential of this compound has been investigated through in vitro studies on various cancer cell lines. Research indicates that these compounds can induce cytotoxic effects via mechanisms such as inhibition of thymidylate synthase and modulation of vascular endothelial growth factor (VEGF) signaling pathways. For example, certain derivatives exhibited IC50 values in the nanomolar range against breast cancer cell lines (MCF-7), indicating potent antiproliferative activity .
The mechanisms through which thienopyrimidine derivatives exert their biological effects include:
- Enzyme Inhibition : Many thienopyrimidines act as inhibitors of key enzymes involved in nucleic acid synthesis and cell proliferation.
- Receptor Modulation : Compounds have been shown to interact with various receptors, influencing signaling pathways critical for tumor growth and metastasis.
Case Studies
- Antibacterial Efficacy : A study evaluated a series of thienopyrimidine derivatives for their antibacterial activity against Bacillus subtilis and Klebsiella pneumonia. The results indicated that specific substitutions on the thienopyrimidine ring enhanced antibacterial potency significantly compared to standard drugs .
- Anticancer Screening : In another investigation, a library of thienopyrimidine compounds was screened against multiple cancer cell lines. The findings revealed that certain derivatives not only inhibited tumor cell growth but also showed selectivity towards cancerous cells over normal cells, highlighting their potential for targeted therapy .
Data Summary
Q & A
Q. Table 1: Representative Reaction Conditions
| Parameter | Value | Reference |
|---|---|---|
| Solvent | Anhydrous ethanol | |
| Temperature | 80°C, reflux | |
| Reaction Time | 10 hours | |
| Yield | 65–75% |
Basic: How is structural confirmation achieved for this compound?
Methodological Answer:
Structural elucidation combines NMR , X-ray crystallography , and mass spectrometry :
- 1H/13C NMR: Peaks at δ 8.46 (s, pyrimidine-H), 5.44 (s, N–CH2), and 164.57 ppm (C=O) confirm the core scaffold .
- X-ray Diffraction: Single-crystal analysis (e.g., Bruker SMART CCD) with SHELX refinement (R-factor <0.05) resolves stereochemistry and bond lengths .
- MS (ESI+): Molecular ion [M+H]+ at m/z 413.2 aligns with theoretical mass .
Advanced: What challenges arise in crystallographic refinement due to molecular flexibility?
Methodological Answer:
The compound’s thieno-pyrimidine core and isopropyl ester groups introduce torsional flexibility, complicating electron density mapping. Mitigation strategies include:
- Data Collection: High-resolution (<1.0 Å) X-ray data at low temperature (100 K) to reduce thermal motion .
- Refinement: SHELXL with restraints for flexible moieties (e.g., isopropyl group) and Hirshfeld atom refinement for disordered regions .
- Validation: Check Rint (<0.05) and residual density maps (max/min ±0.3 eÅ⁻³) .
Advanced: How can structure-activity relationships (SAR) be explored for pharmacological applications?
Methodological Answer:
SAR studies involve systematic substitutions and anti-proliferative assays:
- Substituent Variation: Modify phenyl (C7) or isopropyl groups to assess cytotoxicity (e.g., IC50 via MTT assay ).
- Key Findings: Bulkier substituents at C7 enhance potency (e.g., 4-fluorophenyl vs. phenyl; IC50 reduction from 12 µM to 5 µM) .
- Statistical Validation: Use ANOVA (p<0.05) to compare dose-response curves across derivatives.
Advanced: How to resolve contradictions in biological activity data across assays?
Methodological Answer:
Discrepancies often stem from assay conditions or cell line variability. Best practices:
- Standardization: Use identical cell lines (e.g., MCF-7 for breast cancer) and incubation times (48–72 hours) .
- Control Replicates: Include positive controls (e.g., doxorubicin) in triplicate.
- Data Normalization: Express activity as % inhibition relative to vehicle controls to minimize plate-to-plate variation .
Advanced: What computational methods predict binding modes to biological targets?
Methodological Answer:
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are employed:
- Docking Parameters: Grid box (20×20×20 ų) centered on ATP-binding pockets (e.g., EGFR kinase).
- Scoring: Prioritize poses with ΔG < -8 kcal/mol and hydrogen bonds to key residues (e.g., Lys721) .
- MD Validation: 100-ns simulations in explicit solvent to assess binding stability (RMSD <2.0 Å) .
Advanced: How is purity validated for in vitro studies?
Methodological Answer:
HPLC (C18 column, 250 mm × 4.6 mm) with UV detection (254 nm):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
